Cas no 1824064-15-4 ((1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride)

(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a chemically synthesized compound featuring a triazole core functionalized with an aminopropyl side chain and a hydroxymethyl group, presented as its hydrochloride salt for enhanced stability. This structure offers versatility in organic synthesis, particularly in click chemistry applications, due to the reactive 1,2,3-triazole moiety. The hydrochloride form improves solubility in polar solvents, facilitating its use in aqueous or protic reaction environments. The presence of both amine and hydroxyl groups provides multiple sites for further derivatization, making it a valuable intermediate in pharmaceutical and materials science research. Its well-defined crystalline form ensures consistent purity and handling characteristics.
(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride structure
1824064-15-4 structure
Product name:(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
CAS No:1824064-15-4
MF:C6H13ClN4O
Molecular Weight:192.646619558334
MDL:MFCD28126035
CID:4771660
PubChem ID:86262433

(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride 化学的及び物理的性質

名前と識別子

    • (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
    • (1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
    • MDL: MFCD28126035
    • インチ: 1S/C6H12N4O.ClH/c1-5(7)2-10-3-6(4-11)8-9-10;/h3,5,11H,2,4,7H2,1H3;1H
    • InChIKey: VVCBBIMCBFOIAQ-UHFFFAOYSA-N
    • SMILES: Cl.OCC1=CN(CC(C)N)N=N1

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 121
  • トポロジー分子極性表面積: 77

(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-240522-0.5g
[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
1824064-15-4 95%
0.5g
$671.0 2024-06-19
Enamine
EN300-240522-0.25g
[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
1824064-15-4 95%
0.25g
$642.0 2024-06-19
Enamine
EN300-240522-5.0g
[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
1824064-15-4 95%
5.0g
$2028.0 2024-06-19
Life Chemicals
F2167-1519-0.5g
(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
1824064-15-4 95%+
0.5g
$518.0 2023-09-06
Life Chemicals
F2167-1519-0.25g
(1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
1824064-15-4 95%+
0.25g
$492.0 2023-09-06
Enamine
EN300-240522-10.0g
[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
1824064-15-4 95%
10.0g
$3007.0 2024-06-19
TRC
A116746-100mg
(1-(2-aminopropyl)-1h-1,2,3-triazol-4-yl)methanol hydrochloride
1824064-15-4
100mg
$ 135.00 2022-06-08
TRC
A116746-500mg
(1-(2-aminopropyl)-1h-1,2,3-triazol-4-yl)methanol hydrochloride
1824064-15-4
500mg
$ 500.00 2022-06-08
Enamine
EN300-240522-10g
[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
1824064-15-4
10g
$3007.0 2023-09-15
Enamine
EN300-240522-1.0g
[1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
1824064-15-4 95%
1.0g
$699.0 2024-06-19

(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride 関連文献

(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochlorideに関する追加情報

(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: A Versatile Scaffold in Modern Chemical and Pharmaceutical Research

The compound (1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, identified by the CAS number 1824064-15-4, represents a structurally unique derivative of the 1H-1,2,3-triazole class. This molecule integrates a triazole ring system with an amine-functionalized propyl chain and a methanol moiety, forming a hybrid structure that bridges organic synthesis and biological applications. The hydrochloride salt form enhances its solubility and stability under physiological conditions, making it particularly relevant for pharmaceutical development. Recent studies highlight its potential as a scaffold for drug discovery due to the triazole ring's inherent bioisosteric flexibility and the amine group's capacity to modulate molecular interactions.

The triazole core (1H-1,2,3-triazol) is a well-established pharmacophore in medicinal chemistry. Its five-membered heterocyclic structure provides rigidity while enabling hydrogen bonding and π–π stacking interactions with biological targets. When conjugated with an amine-substituted propyl chain, as seen in this compound, the resulting architecture introduces additional functional groups that can be tailored for specific applications. For instance, the terminal amine group (2-Aminopropyl) offers opportunities for further derivatization via acylation or alkylation reactions. The methanol component (methanol hydrochloride) not only stabilizes the molecule but also facilitates compatibility with aqueous environments—a critical factor in drug formulation.

Recent advancements in click chemistry have further underscored the relevance of triazole-based compounds like this one. The Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) remains a gold-standard method for constructing triazole rings under mild conditions. However, newer methodologies such as strain-promoted azide–alkyne cycloaddition (SPAAC) and tetrazine ligation are being explored to improve reaction efficiency and reduce metal catalyst dependency. These innovations align with the growing demand for sustainable synthetic pathways in pharmaceutical manufacturing.

In terms of biological activity, compounds containing aminopropyl-triazole hybrids have shown promise in diverse therapeutic areas. For example:

  • Antimicrobial applications: The triazole scaffold exhibits intrinsic antibacterial properties against Gram-positive pathogens like Staphylococcus aureus. When combined with an amine group (2-Aminopropyl), these derivatives demonstrate enhanced membrane-disrupting capabilities.
  • Nervous system modulation: The methanol hydrochloride component may influence neurotransmitter dynamics through interactions with GABAergic or serotonergic pathways.
  • Cancer research: Triazole-containing molecules have been investigated for their ability to inhibit protein kinases or DNA topoisomerases—key targets in oncology.

The synthetic versatility of this compound extends beyond direct pharmaceutical use. Researchers are leveraging its structural features to develop:

  • Biomaterials: The amine group enables covalent coupling to surfaces for creating functionalized coatings or nanocarriers.
  • Sensor technology: Triazole-based frameworks are being engineered into fluorescent probes due to their tunable photophysical properties.
  • Catalysis: Metal complexes derived from this scaffold show potential as organocatalysts in asymmetric synthesis.

A critical area of current investigation involves optimizing the pharmacokinetic profile of (1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride through structural modifications. Computational studies using molecular docking simulations have identified key residues in target proteins that interact preferentially with the triazole ring or amine substituent. These insights guide rational drug design efforts aimed at improving bioavailability and reducing off-target effects.

In agricultural chemistry, similar triazole derivatives are being evaluated as plant growth regulators or fungicides. While this specific compound has not yet entered commercial crop protection products, its core structure provides valuable leads for developing environmentally friendly alternatives to conventional agrochemicals.

The field of chemical biology is also benefiting from this molecule's properties. Researchers are employing it as a molecular probe to study enzyme mechanisms or receptor-ligand interactions due to its compatibility with labeling techniques such as biotinylation or fluorescent tagging via the available amine functionality (2-Aminopropyl). These applications are particularly valuable in high-throughput screening campaigns targeting novel therapeutic agents.

Ongoing research continues to explore novel synthetic routes for producing this compound more efficiently at scale. Recent work has focused on:

  • Microwave-assisted synthesis methods that reduce reaction times while maintaining product purity.
  • Biomimetic approaches using enzymatic catalysis to achieve stereoselective transformations.
  • Sustainable solvent systems that minimize environmental impact during large-scale production.

The integration of machine learning algorithms into medicinal chemistry workflows is further accelerating discovery efforts involving compounds like (1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride. Predictive models trained on extensive datasets can identify optimal substituents or predict ADME (absorption-distribution-metabolism-excretion) profiles before experimental validation becomes necessary—streamlining the drug development pipeline significantly.

In summary, this compound exemplifies how modern chemical design principles can create multifunctional scaffolds with broad applicability across disciplines ranging from medicine to materials science. As research progresses toward understanding its full potential both fundamentally and practically within these contexts—especially regarding how best to utilize each part including but not limited too specifically mentioned parts such as triazole, amine, etc.—we can expect continued innovation driven by deeper insight into molecular behavior at multiple scales.

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